Cas no 869070-68-8 (3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate)

3,4-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate is a specialized sulfonate derivative with a tetrahydropyrimidine core, exhibiting potential utility in organic synthesis and pharmaceutical intermediates. The compound's structure, featuring both dimethylphenyl and dimethyl-dioxo-tetrahydropyrimidine moieties, suggests enhanced stability and reactivity in targeted applications. Its sulfonate group may facilitate further functionalization, making it valuable for derivatization studies or as a precursor in heterocyclic chemistry. The presence of electron-donating methyl groups could influence its solubility and interaction with other molecular systems. This compound is of interest for researchers exploring novel sulfonate-based frameworks or modifications to pyrimidine scaffolds for bioactive molecule development.
3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate structure
869070-68-8 structure
Product Name:3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
CAS No:869070-68-8
MF:C14H16N2O5S
MW:324.352242469788
CID:6598392
PubChem ID:7197035
Update Time:2025-05-21

3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
    • 5-Pyrimidinesulfonic acid, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-, 3,4-dimethylphenyl ester
    • HMS2728G14
    • (3,4-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
    • MLS000624378
    • CHEMBL1303145
    • 869070-68-8
    • SR-01000017159
    • AKOS024614506
    • F1850-0039
    • SMR000323690
    • SR-01000017159-1
    • Inchi: 1S/C14H16N2O5S/c1-9-5-6-11(7-10(9)2)21-22(19,20)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3
    • InChI Key: CYDPGSASAZUIQB-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C)C=C(S(OC2=CC=C(C)C(C)=C2)(=O)=O)C(=O)N1C

Computed Properties

  • Exact Mass: 324.07799279g/mol
  • Monoisotopic Mass: 324.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 394.8±52.0 °C(Predicted)
  • pka: -4.26±0.40(Predicted)

3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate Pricemore >>

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Additional information on 3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate

3,4-Dimethylphenyl 1,3-Dimethyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonate: A Comprehensive Overview

The compound with CAS No. 869070-68-8, known as 3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development and material science. Recent studies have highlighted its role in modulating cellular pathways and its potential as a therapeutic agent in various disease models.

The tetrahydropyrimidine core of this molecule is a key structural feature that contributes to its biological activity. Pyrimidines are well-known for their role in nucleic acids and are often used as scaffolds in drug design due to their ability to interact with biological targets such as enzymes and receptors. The sulfonate group attached to the tetrahydropyrimidine ring further enhances the molecule's solubility and bioavailability, making it an attractive candidate for pharmacological studies.

Recent research has focused on the dimethylphenyl substituent of this compound. This group has been shown to influence the molecule's lipophilicity and stability, which are critical properties for drug candidates. Studies have demonstrated that the dimethyl substitution pattern can significantly affect the compound's ability to penetrate cellular membranes and bind to target proteins. This has led to further investigations into its potential as an anti-inflammatory or anticancer agent.

In terms of synthesis, the 1,3-dimethyl-2,4-dioxo substituents on the tetrahydropyrimidine ring present a challenge for chemists due to their reactivity and instability under certain conditions. However, recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient routes to construct this complex structure. These methods not only improve yield but also allow for greater control over stereochemistry, which is essential for optimizing biological activity.

The sulfonate ester functionality in this compound plays a crucial role in its pharmacokinetic profile. Sulfonate esters are often used as bioisosteres of carboxylic acids due to their improved absorption and reduced toxicity. Recent studies have explored the use of this compound as a prodrug delivery system, where the sulfonate group can be cleaved under specific physiological conditions to release the active drug moiety.

From an applications perspective, 3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate has shown promise in preclinical models of neurodegenerative diseases. Its ability to modulate glutamate signaling pathways suggests potential benefits for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory disorders like arthritis.

Recent breakthroughs in computational chemistry have also provided deeper insights into the molecular interactions of this compound. Advanced docking studies have revealed that the dimethylphenyl group interacts favorably with hydrophobic pockets on target proteins, while the sulfonate group forms critical hydrogen bonds with polar residues. These findings have guided iterative rounds of medicinal chemistry optimization to enhance potency and selectivity.

In conclusion,3,4-dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,tetrahydropyrimidine-5-sulfonate represents a compelling example of how structural complexity can be harnessed to achieve desirable pharmacological properties. With ongoing research exploring its therapeutic potential and innovative synthetic strategies being developed to produce it efficiently,this compound is poised to make significant contributions to the field of medicinal chemistry.

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